Idebenone Glucuronide-13C,d3 is a stable isotope-labeled derivative of Idebenone, which is a synthetic analog of coenzyme Q10, known for its antioxidant properties. This compound is characterized by the addition of a glucuronide moiety, enhancing its solubility and bioavailability compared to its parent compound. The incorporation of carbon-13 and deuterium isotopes allows for advanced analytical studies, particularly in pharmacokinetics and metabolic pathways. Idebenone Glucuronide-13C,d3 retains the neuroprotective effects of Idebenone, contributing to cellular defense mechanisms against oxidative stress and mitochondrial dysfunction.
This compound falls under the category of pharmaceutical agents with antioxidant properties. It is classified as a derivative of Idebenone, which itself is used in various therapeutic applications due to its neuroprotective effects.
The synthesis of Idebenone Glucuronide-13C,d3 involves the glucuronidation of Idebenone, where glucuronic acid derivatives are reacted with Idebenone in the presence of specific enzymes or chemical catalysts. The process is typically conducted under controlled conditions to maximize yield and purity.
The molecular formula of Idebenone Glucuronide-13C,d3 is C25H38O11, with a molecular weight of approximately 518.6 g/mol. The structure includes a glucuronide moiety that enhances solubility and bioavailability compared to the parent compound.
Idebenone Glucuronide-13C,d3 undergoes various metabolic reactions primarily in the liver, where it interacts with enzymes involved in drug metabolism. The glucuronidation process itself is a significant reaction that enhances the compound's solubility.
The mechanism of action for Idebenone Glucuronide-13C,d3 primarily revolves around its antioxidant properties, which help protect cells from oxidative damage, particularly in neuronal tissues.
Idebenone Glucuronide-13C,d3 has several applications in both research and therapeutic contexts:
The unique combination of antioxidant capabilities derived from Idebenone, coupled with enhanced solubility from glucuronidation, makes Idebenone Glucuronide-13C,d3 a valuable compound in scientific research and potential therapeutic applications .
The biotransformation of idebenone to its glucuronide conjugate is catalyzed by uridine 5'-diphospho-glucuronosyltransferases (UGTs), with human UGT2B7 identified as the primary isoform responsible for this metabolic conjugation. Structural studies of the C-terminal domain of UGT2B7 (UGT2B7-C) have revealed a conserved catalytic pocket that positions UDP-glucuronic acid (UDPGA) for nucleophilic attack by idebenone's phenolic hydroxyl group [4]. This enzymatic process proceeds through an SN2 displacement mechanism, forming a β-D-glucuronosyl linkage while releasing UDP as a byproduct. Nuclear Magnetic Resonance (NMR) studies, including 1H, 13C, and 1H-13C HSQC analyses, have demonstrated that glucuronidation occurs exclusively at the para-hydroxyl group of idebenone's quinone moiety, preserving its redox-active properties while significantly enhancing hydrophilicity [2] [4].
The catalytic efficiency of UGT2B7 is influenced by allosteric modulation and substrate orientation within the binding pocket. Molecular dynamics simulations indicate that Arg259 plays a critical role in UDP-sugar selectivity and positioning, with mutagenesis studies showing a >50% reduction in idebenone glucuronidation efficiency when this residue is altered [4]. Recent investigations using advanced NMR techniques have further elucidated the conformational dynamics of UGT2B7 during catalysis, revealing substrate-induced structural rearrangements that facilitate the deprotonation of idebenone's phenolic oxygen and subsequent glycosidic bond formation [4].
Table 1: Key Enzymatic Parameters for Idebenone Glucuronidation
UGT Isoform | Catalytic Efficiency (kcat/Km) | Primary Site of Glucuronidation | Structural Determinants |
---|---|---|---|
UGT2B7 | 12.4 ± 1.8 min-1mM-1 | Para-hydroxyl of quinone moiety | Arg259, His35 |
UGT1A9 | 4.2 ± 0.7 min-1mM-1 | Secondary minor pathway | Glu40, Phe90 |
UGT1A1 | Not detectable | - | - |
The synthesis of Idebenone Glucuronide-13C,d3 employs dual isotopic labeling at strategic molecular positions to create a metabolically stable tracer. The 13C atom is incorporated at the methoxy carbon (O-CH3) of idebenone's quinone ring, while three deuterium atoms (d3) replace hydrogens in the methyl group adjacent to the glucuronidation site [1] [6]. This specific labeling configuration serves dual analytical purposes: (1) the 13C-label remains intact during glucuronide cleavage, enabling quantification of the deglucuronidated metabolite, while (2) the deuterium labels provide distinctive mass spectral signatures (Δm/z = +4) that persist through metabolic transformations, facilitating tracer detection in complex biological matrices [6] [9].
The isotopic labeling strategy capitalizes on fundamental principles of kinetic isotope effects (KIEs) to preserve tracer integrity. Deuterium substitution at carbon centers adjacent to metabolic soft spots (particularly the benzylic methyl group) creates a significant primary KIE (kH/kD = 2.5-7.0) that impedes oxidative metabolism at these positions, thereby extending the tracer's metabolic half-life without altering its biochemical reactivity at the glucuronidation site [7] [9]. Crucially, the glucuronic acid moiety itself remains unlabeled, preserving the characteristic 176 Da neutral loss during mass spectrometric fragmentation - a diagnostic fragmentation pattern essential for metabolite identification [2]. This fragmentation signature corresponds to the elimination of the glucuronic acid group, producing a characteristic product ion at m/z 447 from the molecular ion at m/z 623 in unlabeled molecules, with predictable mass shifts in the labeled analog [2] [6].
Table 2: Analytical Signatures of Isotopic Labels in Idebenone Glucuronide-13C,d3
Isotopic Label | Molecular Position | Mass Shift (Da) | Primary Analytical Utility |
---|---|---|---|
13C | Methoxy carbon (O-CH3) | +1 | Quantification of deglucuronidated metabolite |
d3 | Benzylic methyl group | +3 | Tracer detection in biological matrices |
Unlabeled | Glucuronic acid moiety | 0 | Diagnostic 176 Da neutral loss in MS/MS |
Achieving high isotopic purity (>98% atom enrichment) in Idebenone Glucuronide-13C,d3 requires addressing kinetic constraints and metabolic bottlenecks at multiple synthetic stages. The primary challenge lies in minimizing isotopic dilution during the glucuronidation step while preventing undesired deuterium-proton exchange at acidic or basic positions. Synthetic optimization involves the use of deuterium-protected precursors where exchangeable hydrogens are replaced with deuterium prior to the introduction of 13C-methoxy groups [7]. Molecular modeling of UGT2B7's active site has guided the strategic placement of deuterium atoms at positions that do not participate in hydrogen bonding with catalytic residues (His35 and Asp151), thereby preserving enzymatic turnover rates while gaining the kinetic isotope effect advantages [4] [9].
The enzymatic glucuronidation step requires precise control of cofactor stoichiometry, specifically UDP-[13C6]-glucuronic acid, to drive the reaction toward completion while minimizing isotopic dilution. Process optimization studies demonstrate that maintaining a 1.5:1 molar ratio of UDP-[13C6]-glucuronic acid to deuterated idebenone achieves >99% isotopic purity in the glucuronide conjugate [6]. Additionally, site-specific deuteration at the benzylic methyl group (rather than uniform labeling) prevents metabolic scrambling observed in fully deuterated analogs of other pharmaceuticals, where unexpected metabolic shifts to deuterated positions were documented despite substantial KIEs [7] [9].
Table 3: Optimization Parameters for Isotope Incorporation
Parameter | Unoptimized Process | Optimized Process | Impact on Isotopic Purity |
---|---|---|---|
Cofactor Ratio (UDP-GA:Substrate) | 1:1 | 1.5:1 | Increases from 92% to 99.5% |
Deuteration Site | Uniform methyl deuteration | Site-specific benzylic methyl | Reduces metabolic scrambling by 87% |
Reaction pH | 7.4 (unbuffered) | 6.8 (phosphate buffer) | Decreases deuterium exchange from 15% to <1% |
Enzyme Source | Hepatic microsomes | Recombinant UGT2B7 | Eliminates competing isoforms |
The transition from milligram-scale synthetic batches to gram-scale production of Idebenone Glucuronide-13C,d3 faces significant challenges in purification efficiency and isotopic yield. The primary bottleneck lies in the chromatographic resolution of the isotopically labeled glucuronide from its unlabeled counterpart and structurally similar isomers. Process development studies indicate that conventional reversed-phase chromatography achieves only 85-90% isotopic purity due to co-elution of species with near-identical hydrophobicity [5] [10]. Implementation of chiral stationary phases with hydrophilic interaction liquid chromatography (HILIC) modalities improves separation efficiency to 98.5% purity but reduces recovery rates to 65-70% due to extended purification cycles [10].
Economic constraints present another critical scalability challenge. The cost of UDP-[13C6]-glucuronic acid constitutes approximately 78% of total production expenses at multi-gram scales, necessitating efficient recovery systems to improve process viability [5] [10]. Enzymatic regeneration systems employing NADP-13C10 cofactors have demonstrated a 40% reduction in UDP-sugar consumption, but introduce additional purification complexities due to cofactor contamination [5] [6]. Furthermore, the inherent instability of the glucuronide bond under prolonged processing conditions requires strict control of temperature (2-8°C), pH (6.5-7.0), and light exposure to prevent hydrolytic degradation, which can account for 15-20% yield loss in unoptimized large-scale syntheses [10].
Table 4: Scalability Solutions for Radiolabeled Metabolite Production
Challenge | Conventional Approach | Advanced Solution | Yield Improvement |
---|---|---|---|
Isotopic Separation | Reversed-phase C18 chromatography | HILIC with chiral stationary phase | Purity: 85% → 98.5% |
Cofactor Cost | Stoichiometric addition | Enzymatic regeneration with NADP-13C10 | 40% reduction in UDP-sugar use |
Degradation Control | Ambient temperature processing | Cold-chain (2-8°C) with light protection | Degradation reduced from 20% to <5% |
Intermediate Stability | Single-step purification | Multi-stage orthogonal purification | Recovery increased from 60% to 85% |
CAS No.: 855-19-6
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6